molecular formula C10H9NO3 B2734425 (7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile CAS No. 36200-29-0

(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile

Cat. No. B2734425
CAS RN: 36200-29-0
M. Wt: 191.186
InChI Key: GOCSYTLFCIVBIF-UHFFFAOYSA-N
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Description

“(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It is related to “(7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride”, which has the molecular formula C9H12ClNO3 .


Molecular Structure Analysis

The molecular structure of “(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile” can be represented by the SMILES string COC1=CC (CN)=CC2=C1OCO2.Cl . This indicates that the molecule contains a methoxy group (OCH3) and a nitrile group (CN), both attached to a benzodioxol ring.


Physical And Chemical Properties Analysis

“(7-Methoxy-1,3-benzodioxol-5-yl)acetonitrile” is a solid at room temperature . Its molecular weight is 191.18 . More detailed physical and chemical properties are not available in the sources I found.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity. All sales are final .

properties

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCSYTLFCIVBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)acetonitrile

Synthesis routes and methods

Procedure details

To a solution of 6-(chloromethyl)-4-methoxybenzo[d][1,3]dioxole (10.2 g, 40 mmol) in DMSO (100 mL) was added NaCN (2.43 g, 50 mmol) at room temperature. The mixture was stirred for 3 h and poured into water (500 mL). The aqueous phase was extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to give the crude product, which was washed with ether to afford 2-(7-methoxybenzo[d][1,3]dioxol-5-yl)acetonitrile (4.6 g, 45%). 1H NMR (400 MHz, CDCl3) δ 6.49 (s, 2H), 5.98 (s, 2H), 3.91 (s, 3H), 3.65 (s, 2H). 13C NMR (400 MHz, CDCl3) δ 148.9, 143.4, 134.6, 123.4, 117.3, 107.2, 101.8, 101.3, 56.3, 23.1.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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